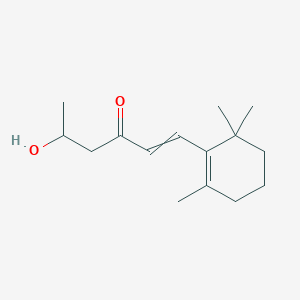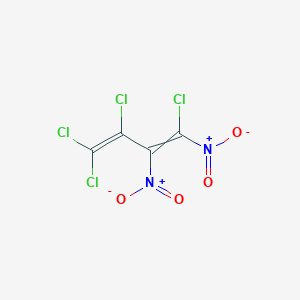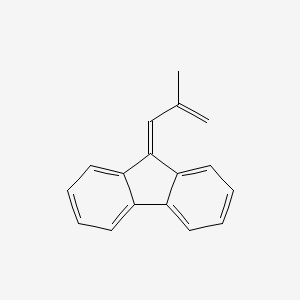
5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one is a chemical compound with the molecular formula C13H20O. It is known for its unique structure, which includes a hydroxyl group and a trimethylcyclohexene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one can be achieved through several methods. One common approach involves the reaction of β-ionone with specific reagents under controlled conditions. For example, β-ionone can be reacted with thiosemicarbazide in ethanol, followed by the addition of diluted hydrochloric acid and refluxing at 80°C for 1 hour .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Ionone: A closely related compound with a similar structure but lacking the hydroxyl group.
Manoalide: Another compound with a trimethylcyclohexene ring, known for its antibiotic and anti-inflammatory properties.
Blumenol C: A compound with a similar cyclohexene structure, used in various chemical applications.
Uniqueness
5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one is unique due to its specific hydroxyl group and the presence of a conjugated double bond system.
Eigenschaften
CAS-Nummer |
113087-81-3 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
5-hydroxy-1-(2,6,6-trimethylcyclohexen-1-yl)hex-1-en-3-one |
InChI |
InChI=1S/C15H24O2/c1-11-6-5-9-15(3,4)14(11)8-7-13(17)10-12(2)16/h7-8,12,16H,5-6,9-10H2,1-4H3 |
InChI-Schlüssel |
AKCIWINXSFBRPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)

![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)

![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)
